molecular formula C7H5ClN2O B1593426 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1020056-82-9

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No. B1593426
M. Wt: 168.58 g/mol
InChI Key: FSSNZZBDEOYMMZ-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol is a chemical compound with the empirical formula C7H5ClN2O . It is a solid substance and is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has been investigated using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .


Physical And Chemical Properties Analysis

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol has a molecular weight of 168.58 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 344.9±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol serves as a precursor for synthesizing complex heterocyclic molecules. One study describes the synthesis and characterization of new heterocyclic compounds based on this chemical, highlighting its utility in creating molecules with potential non-linear optical properties and as candidates for anti-cancer drugs due to their ability to form stable complexes with biological targets (Murthy et al., 2017).

Molecular Electronics and Conducting Polymers

The compound has been implicated in the development of conducting polymers. Research has shown that derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol, when polymerized, can form materials with significant electrical conductivity and stability, making them suitable for applications in organic electronics (Sotzing et al., 1996).

Drug Development

In pharmacology, derivatives synthesized from 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol are explored for their biological activities. Some derivatives have shown promising results as potential antimicrobial agents against a range of bacterial and fungal pathogens, indicating the compound's significance in the development of new therapeutic agents (Desai et al., 2016).

Materials Science

In materials science, the compound's derivatives are investigated for their utility in creating novel materials with specific optical properties, which are crucial for the development of sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. An example includes the synthesis of pyrrolo-[3,2-b]pyrrole derivatives, demonstrating the versatility of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol in synthesizing materials with desirable optoelectronic characteristics (Martins et al., 2018).

Safety And Hazards

The safety information for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol indicates that it should be stored as a combustible solid . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Given its role as a reagent in the synthesis of potent VEGFR-2 inhibitors and Venetoclax, future research may continue to explore its potential applications in the development of new therapeutic agents .

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSNZZBDEOYMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649810
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol

CAS RN

1020056-82-9
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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